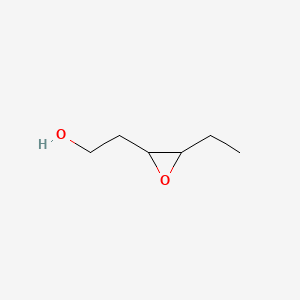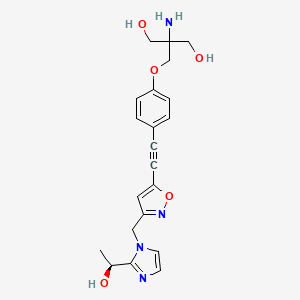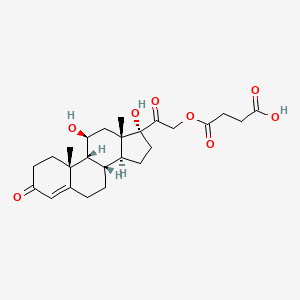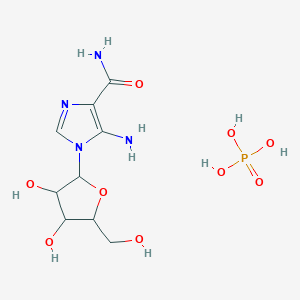![molecular formula C15H20O5 B15073328 (1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the famous antimalarial drug artemisinin. Artemisitene has shown a variety of biological activities, making it a promising candidate for further research and potential therapeutic applications .
Méthodes De Préparation
Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenoxide as a reagent to facilitate the elimination process, resulting in the formation of artemisitene . Additionally, Avery et al.
Analyse Des Réactions Chimiques
Artemisitene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenoxide for the elimination reaction and other oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include derivatives of artemisitene with modified biological activities .
Applications De Recherche Scientifique
Chemistry: Artemisitene serves as a valuable intermediate for the synthesis of other biologically active compounds.
Biology: Artemisitene has shown significant biological activities, including anti-malarial, anti-inflammatory, and antioxidant properties.
Medicine: Artemisitene’s anti-malarial activity has been well-documented, making it a potential candidate for the development of new anti-malarial drugs.
Mécanisme D'action
Artemisitene exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which induces an antioxidant response by alleviating Nrf2 ubiquitination and increasing its stability. This mechanism helps to suppress lung injury induced by bleomycin and other oxidative stress-related conditions . Additionally, artemisitene has been shown to modulate other biological pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Artemisitene is closely related to artemisinin and its derivatives, such as dihydroartemisinin, arteether, artemether, and artesunate. These compounds share a common endoperoxide structure, which is crucial for their biological activities. artemisitene contains an additional α, β-unsaturated carbonyl structure, which enhances its biological activities compared to its analogs . This unique structural feature makes artemisitene a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11-,13-,14-,15-/m1/s1 |
Clé InChI |
IGEBZMMCKFUABB-WJYBAWFFSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
SMILES canonique |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)




![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)


![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
